REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[N+:11]([O-])([OH:13])=[O:12]>S(=O)(=O)(O)O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:11]([O-:13])=[O:12])=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9]
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Name
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|
Quantity
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32 mL
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Type
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reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
ice
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Quantity
|
800 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
53.6 g
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Type
|
reactant
|
Smiles
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CC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
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120 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Type
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CUSTOM
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Details
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To this cold, stirred solution
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while cooling at -10°
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Type
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ADDITION
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Details
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is added
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Type
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STIRRING
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Details
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The reaction solution is stirred for 21/2 hours between -9° and 0°
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Duration
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2 h
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Type
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EXTRACTION
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Details
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The mixture is extracted with ether
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Type
|
WASH
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Details
|
the organic phase washed with water, saturated Na2CO3 solutions, water and finally brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The ether solution is dried over MgSO4
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |